molecular formula C21H21ClN6O B2494167 N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9

N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2494167
CAS RN: 946218-55-9
M. Wt: 408.89
InChI Key: UZGSXBDWTHZAOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines involves various chemical pathways, including the hydration processes and solvent-free crystallization methods. The structures of these compounds showcase a wide range of hydrogen bonding, from two-dimensional sheets to three-dimensional frameworks, indicating their complex synthesis mechanisms and structural diversity (Trilleras et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their ability to form hydrogen-bonded sheets and chains, influenced by the substituents attached to the pyrazolopyrimidine core. This includes variations in hydration states and the presence of solvent molecules, which contribute to the structural diversity observed in crystallography studies (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving N4-substituted 1H-pyrazolo[3,4-d]pyrimidines are complex, often involving multiple steps and conditions that affect their final structure and properties. These reactions are crucial for modifying the compound's chemical functionalities and optimizing its performance for specific applications, excluding drug use.

Physical Properties Analysis

The physical properties of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives are significantly influenced by their molecular structure. The presence of different substituents and their arrangement within the molecule can affect its solubility, melting point, and crystal structure, as evidenced by the variation in their crystallization forms, whether as stoichiometric hydrates or solvent-free forms (Trilleras et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variants like N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds demonstrate diverse crystal structures and hydrogen bonding, which is significant in understanding their properties and potential applications (Trilleras et al., 2008).

Pharmacological Properties

  • Pyrazolo[3,4-d]pyrimidines, including those with 3-chlorophenyl groups, have shown affinity for A1 adenosine receptors. This suggests potential therapeutic applications, particularly in the modulation of adenosine receptor-mediated processes (Harden et al., 1991).

Potential in Cancer Research

  • N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, related to N4-(3-chlorophenyl)-N6-(3-methoxypropyl) derivatives, have been explored as novel inhibitors of casein kinase 1 (CK1). This enzyme is implicated in cancer and central nervous system disorders, making these compounds relevant in oncological and neurological research (Yang et al., 2012).

Agricultural Applications

  • Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for herbicidal activities. This includes compounds with chlorophenyl groups, suggesting potential use in agriculture for weed control (Luo et al., 2017).

Antitumor Activity

  • A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , demonstrated antitumor activity against human breast adenocarcinoma cell lines. This indicates potential for the development of new anticancer drugs (El-Morsy et al., 2017).

properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGSXBDWTHZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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